3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Positional isomerism Imidazopyridine SAR Catharsitoxin series

3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 376587-10-9) is a heterocyclic small molecule belonging to the imidazopyridine class, specifically a substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with a 3-ethyl and 2-methyl substitution pattern. The compound is also known as Catharsitoxin A, one of six novel imidazole natural products (Catharsitoxins A–F) originally isolated from the Chinese remedy qiung laug.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 376587-10-9
Cat. No. B11917941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS376587-10-9
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2N1CCCC2)C
InChIInChI=1S/C10H16N2/c1-3-9-8(2)11-10-6-4-5-7-12(9)10/h3-7H2,1-2H3
InChIKeyOSLLDMMZAKJNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 376587-10-9): Natural Product Identity and Physicochemical Baseline for Sourcing Decisions


3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 376587-10-9) is a heterocyclic small molecule belonging to the imidazopyridine class, specifically a substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with a 3-ethyl and 2-methyl substitution pattern [1]. The compound is also known as Catharsitoxin A, one of six novel imidazole natural products (Catharsitoxins A–F) originally isolated from the Chinese remedy qiung laug [2]. Its molecular formula is C₁₀H₁₆N₂ (MW 164.25 g/mol) with a computed XLogP3-AA of 2.0, zero hydrogen bond donors, and a single hydrogen bond acceptor [3]. The total synthesis of Catharsitoxin A has been reported, confirming the assigned structure and enabling adequate supply for biological studies [2].

Why Closely Related 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Analogs Cannot Be Assumed Interchangeable with 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine


Within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold family, even minor substituent modifications produce distinct physicochemical and pharmacological profiles that preclude simple analog interchange. The target compound (Catharsitoxin A) bears a 3-ethyl-2-methyl substitution pattern, which is positionally isomeric with Catharsitoxin B (2-ethyl-3-methyl, CAS 376587-11-0) . Such positional isomerism can reorient the alkyl groups within a biological binding pocket, potentially altering target engagement [1]. Furthermore, structural biology and SAR studies on related tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., heparanase-1 inhibitors and TNFα modulators) have demonstrated that substituent identity at the 2-, 3-, and 6-positions governs both inhibitory potency and selectivity profiles [2][3]. The following quantitative evidence dimensions demonstrate why generic substitution of this compound with positional isomers, homologs, or the unsubstituted parent scaffold introduces risk of divergent biological performance.

Product-Specific Quantitative Differentiation Evidence: 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine vs. Closest Structural Analogs


Positional Isomer Differentiation: 3-Ethyl-2-methyl vs. 2-Ethyl-3-methyl Substitution Pattern (Catharsitoxin A vs. Catharsitoxin B)

The target compound 3-ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Catharsitoxin A, CAS 376587-10-9) is a positional isomer of Catharsitoxin B (2-ethyl-3-methyl, CAS 376587-11-0) [1]. Both share the identical molecular formula C₁₀H₁₆N₂ and MW 164.25 g/mol but differ in the placement of the ethyl and methyl groups on the imidazole ring [2]. The 3-ethyl orientation in the target compound positions the larger alkyl substituent at the ring junction-proximal position, whereas Catharsitoxin B places the ethyl at the 2-position, resulting in distinct electrostatic and steric environments [3]. In the broader imidazo[1,2-a]pyridine SAR literature, the 2- and 3-positions are known to independently influence target binding; for example, in the tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid heparanase-1 inhibitor series, substituent identity at the 2-position was critical for potency optimization [3].

Positional isomerism Imidazopyridine SAR Catharsitoxin series

Substituent Steric Bulk Differentiation: 3-Ethyl vs. 3-Isopropyl at the Imidazole 3-Position (Catharsitoxin A vs. Catharsitoxin C)

The target compound bears a 3-ethyl substituent, whereas Catharsitoxin C (CAS 376587-12-1) carries a 3-isopropyl group [1]. Both compounds retain the same molecular formula (C₁₀H₁₆N₂) and molecular weight (164.25 g/mol) but differ in steric bulk at the 3-position: the isopropyl group (~2.8 Å van der Waals radius envelope) occupies a larger spatial volume than the ethyl group (~2.3 Å) . In the heparanase-1 inhibitor series built on the tetrahydroimidazo[1,2-a]pyridine scaffold, increasing steric bulk at position 6 (methoxy → bulkier substituents) was shown to improve selectivity over off-target glucuronidases (GUSβ and GBA), demonstrating that steric tuning in this scaffold class directly modulates target selectivity [2]. The 3-isopropyl analog, while sharing identical formula weight, may exhibit altered target engagement due to steric constraints that are absent with the 3-ethyl substituent of the target compound.

Steric effects Homolog series Catharsitoxin series

Lipophilicity Differentiation from the Unsubstituted Parent Scaffold: XLogP3-AA 2.0 vs. LogP 1.22

The target compound exhibits a computed XLogP3-AA of 2.0 [1], representing a +0.78 log unit increase in lipophilicity compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine parent scaffold (CAS 34167-66-3, LogP = 1.22, TPSA = 17.82 Ų) [2]. This difference arises from the 3-ethyl and 2-methyl substituents, which add hydrophobic surface area without introducing additional hydrogen bond donors or acceptors (target compound: HBD = 0, HBA = 1; parent scaffold: HBD = 0, HBA = 2) [1][3]. The 2.0 XLogP3-AA value places the target compound in a favorable lipophilicity range associated with balanced permeability and solubility; in the tetrahydroimidazo[1,2-a]pyridine antifungal series, compounds with logP < 5 demonstrated optimal target engagement, and carboxylate ester modifications reducing logP from 3.2 to 1.8 were associated with improved blood-brain barrier penetration [4].

Lipophilicity Membrane permeability Scaffold comparison

Predicted ADMET Profile: High Oral Absorption and Blood-Brain Barrier Penetration Probability

Computational ADMET prediction via admetSAR 2.0 indicates that the target compound has a 99.73% probability of human intestinal absorption (HIA+) and a 92.50% probability of blood-brain barrier penetration (BBB+) [1]. The predicted human oral bioavailability probability is 72.86% [1]. The compound is predicted to be a non-inhibitor of P-glycoprotein (probability 95.17%) and a non-substrate of P-glycoprotein (probability 76.97%), suggesting reduced susceptibility to efflux-mediated resistance [1]. In comparison, the unsubstituted parent scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) lacks the 2-methyl and 3-ethyl substituents that contribute to the target compound's enhanced lipophilicity and predicted membrane penetration [2]. Furthermore, the target compound is predicted to be an inhibitor of OATP1B1 (95.55% probability) and OATP1B3 (94.66%), indicating potential hepatic transporter interactions that should be considered in in vivo study design [1].

ADMET prediction Oral bioavailability Blood-brain barrier

Natural Product Provenance and Total Synthesis Confirmation Enabling Reproducible Procurement

Catharsitoxin A (the target compound) was isolated from the Chinese remedy qiung laug alongside five congeners (Catharsitoxins B–F) and its structure was elucidated by 2D NMR spectroscopy at 800 MHz [1]. Importantly, the total synthesis of Catharsitoxin A was accomplished, confirming the assigned structure and providing a scalable supply route independent of natural source extraction [1]. Among the six isolated catharsitoxins, only Catharsitoxins A and D were selected for total synthesis in the original disclosure, indicating prioritization of these compounds for further biological evaluation [1]. This synthetic accessibility differentiates the target compound from Catharsitoxins B, C, E, and F, for which no total synthesis has been reported [2]. The availability of a confirmed synthetic route facilitates procurement of well-characterized material with defined purity specifications, a critical consideration for reproducible biological studies.

Natural product chemistry Total synthesis Quality control

Scaffold Class Biological Activity Context: Tetrahydroimidazo[1,2-a]pyridine Derivatives as TNFα Signaling Modulators and Heparanase-1 Inhibitors

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold class has been validated across multiple therapeutic target families. Substituted derivatives are disclosed as potent modulators of human TNFα activity in patent US9969728B2, with claims encompassing 3-alkyl substituted variants for treatment of inflammatory and autoimmune disorders [1]. In a distinct pharmacological application, tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives have been optimized as potent and selective heparanase-1 (HPSE1) inhibitors, with lead compound 16 demonstrating enhanced HPSE1 inhibitory activity and improved selectivity over off-target GUSβ and GBA compared to earlier leads [2]. The target compound (Catharsitoxin A), bearing the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold with 2-methyl and 3-ethyl substituents, occupies a defined position within this pharmacologically relevant chemical space [3]. The specific 3-ethyl-2-methyl substitution pattern is distinct from the 5-carboxylic acid derivatives optimized for HPSE1 and from the more elaborated substituents in the TNFα modulator patent examples, positioning the target compound as a scaffold-consistent but functionally distinct chemical probe.

TNFα modulation Heparanase-1 inhibition Scaffold pharmacology

Recommended Research and Industrial Application Scenarios for 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Based on Differentiated Evidence


Sourcing of Catharsitoxin A for Natural Product Reference Standard Libraries

Given its confirmed natural product identity and published total synthesis route [1], the target compound is suitable for inclusion in natural product reference standard collections. Its structural characterization by 800 MHz 2D NMR provides unambiguous identity verification criteria [1]. The availability of synthetic material, as opposed to isolation-dependent supply for Catharsitoxins B, C, E, and F, ensures batch-to-batch consistency for long-term reference standard programs.

Scaffold-Hopping Medicinal Chemistry Programs Targeting TNFα-Mediated Inflammatory Pathways

The tetrahydroimidazo[1,2-a]pyridine scaffold has been validated as a TNFα signaling modulator pharmacophore [2]. The target compound, with its defined 3-ethyl-2-methyl substitution and favorable computed ADMET profile (99.73% predicted HIA, 92.50% BBB penetration, non-P-gp substrate) [3], represents a strategic starting point for scaffold-hopping campaigns where the specific alkyl substitution pattern is used to probe steric and lipophilic requirements at the target binding site without the confounding effects of polar functional groups present in more elaborated analogs.

Chemical Probe Development with CNS Penetration Requirements

The predicted blood-brain barrier penetration probability of 92.50% combined with favorable oral bioavailability (72.86%) and P-gp non-substrate status [3] position the target compound as a candidate for CNS-targeted chemical probe development. Its XLogP3-AA of 2.0 falls within the optimal CNS drug-like range, and the absence of hydrogen bond donors supports passive BBB permeation. Researchers pursuing CNS indications where the tetrahydroimidazo[1,2-a]pyridine scaffold has shown target engagement (e.g., neuroinflammation via TNFα modulation) should prioritize this compound over the more polar, less permeable parent scaffold (LogP 1.22).

Analytical Method Development and Pharmacopoeial Impurity Profiling for Catharsitoxin Series

The target compound (Catharsitoxin A) can serve as a primary reference standard for developing HPLC or UPLC-MS methods to resolve the six catharsitoxin congeners (A–F) [1]. Its distinct retention characteristics relative to Catharsitoxin B (positional isomer) and Catharsitoxin C (3-isopropyl homolog) enable method validation for purity assessment and impurity profiling when sourcing natural product extracts or synthetic batches of any catharsitoxin family member.

Quote Request

Request a Quote for 3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.